Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate
CAS No.: 1375184-09-0
Cat. No.: VC2866251
Molecular Formula: C14H16N2O5
Molecular Weight: 292.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1375184-09-0 |
|---|---|
| Molecular Formula | C14H16N2O5 |
| Molecular Weight | 292.29 g/mol |
| IUPAC Name | ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate |
| Standard InChI | InChI=1S/C14H16N2O5/c1-4-20-13(17)8-12-15-14(16-21-12)9-5-6-10(18-2)11(7-9)19-3/h5-7H,4,8H2,1-3H3 |
| Standard InChI Key | GHGJDGOOIRMDGO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC |
| Canonical SMILES | CCOC(=O)CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC |
Introduction
Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate is a chemical compound with a molecular formula of C14H16N2O5 and a molecular weight of approximately 292.29 g/mol . This compound belongs to the oxadiazole class, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Identifiers:
-
CAS Number: 1375184-09-0
-
InChI Code: 1S/C14H16N2O5/c1-4-20-13(17)8-12-15-14(16-21-12)9-5-6-10(18-2)11(7-9)19-3/h5-7H,4,8H2,1-3H3
-
InChI Key: GHGJDGOOIRMDGO-UHFFFAOYSA-N
Synthesis and Applications
The synthesis of Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate typically involves the reaction of appropriate oxadiazole precursors with ethyl acetate derivatives. This compound is often used in pharmaceutical research due to its potential biological activities.
Synthesis Steps:
-
Preparation of Oxadiazole Precursors: This involves the condensation of appropriate nitriles and hydroxylamines.
-
Coupling with Ethyl Acetate Moiety: The oxadiazole ring is then linked to an ethyl acetate group through a suitable coupling reaction.
Research Findings
Research on Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate is ongoing, with a focus on its potential therapeutic applications. The compound's structural features suggest it could exhibit pharmacological activities similar to other oxadiazole derivatives.
Biological Activities:
-
Antimicrobial Activity: Oxadiazoles are known for their antimicrobial properties, which could be relevant in the development of new antibiotics.
-
Anti-inflammatory Activity: Some oxadiazole compounds have shown anti-inflammatory effects, making them candidates for treatments targeting inflammatory diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume